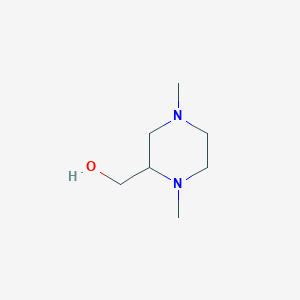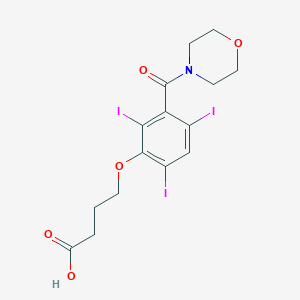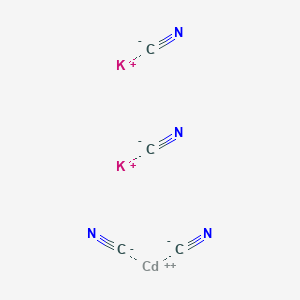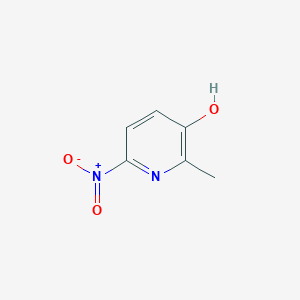
3-Hydroxy-2-methyl-6-nitropyridine
説明
3-Hydroxy-2-methyl-6-nitropyridine is a nitropyridine derivative that has attracted interest due to its unique properties and potential applications in various fields, including materials science and organic synthesis. This compound, like others in its class, is characterized by a pyridine ring substituted with hydroxy, methyl, and nitro groups at specific positions, which significantly influence its chemical behavior and physical properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure and vibrational assignments of 3-Hydroxy-2-methyl-6-nitropyridine have been investigated using density functional theory (DFT). Studies such as those by Karnan, Balachandran, and Murugan (2012) provide insights into the optimized molecular structure, vibrational modes, and molecular stability through natural bond orbital (NBO) analysis, electron density isosurface with electrostatic potential (ESP), and nuclear magnetic resonance (NMR) chemical shifts.
Chemical Reactions and Properties
The chemical reactivity of nitropyridines, including substitutional nitration and the influence of different substituents on the pyridine ring, has been extensively studied. For example, Falyakhov et al. (1998) explored the nitration of 3-hydroxypyridine and its substituted forms, demonstrating the effects of reaction conditions on the products, which can range from dinitropyridine to trinitropyridine derivatives.
Physical Properties Analysis
Studies on nitropyridine derivatives, such as those by Justin and Anitha (2021), reveal important physical properties, including crystal structure, transparency in the visible region, thermal stability, and nonlinear optical (NLO) activity. Such characteristics are crucial for applications in materials science and photonics.
Chemical Properties Analysis
The chemical properties of 3-Hydroxy-2-methyl-6-nitropyridine are closely related to its molecular structure, with the nitro, methyl, and hydroxy substituents playing a significant role in its reactivity and stability. Vibrational spectroscopic studies, as well as theoretical simulations, provide detailed insights into its bond strength, electron density distribution, and potential sites for chemical reactivity.
科学的研究の応用
Nitropyridines: Synthesis and Reactions
- Summary of the Application: Nitropyridines, including 3-Hydroxy-2-methyl-6-nitropyridine, are used in various chemical reactions. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .
- Methods of Application or Experimental Procedures: When the N-nitropyridinium ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield). With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
- Results or Outcomes: The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Synthesis of Novel Sulfonates
- Summary of the Application: 3-Hydroxy-2-methyl-6-nitropyridine may be used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization .
- Results or Outcomes: The novel sulfonates synthesized using 3-Hydroxy-2-methyl-6-nitropyridine have shown to be potent inhibitors of cell proliferation and tubulin polymerization .
Synthesis of 3-Methoxy-6-methyl-2-nitropyridine
- Summary of the Application: 3-Hydroxy-6-methyl-2-nitropyridine is used in the synthesis of 3-methoxy-6-methyl-2-nitropyridine .
- Results or Outcomes: The result of this synthesis is 3-methoxy-6-methyl-2-nitropyridine .
Investigation of Vibrational Assignments
- Summary of the Application: The molecular structure and corresponding vibrational assignments of 3-Hydroxy-6-methyl-2-nitropyridine have been investigated using density functional theory (DFT) .
- Results or Outcomes: The results of this investigation provide valuable information about the vibrational modes of 3-Hydroxy-6-methyl-2-nitropyridine .
Synthesis of 2-Substituted-5-Nitropyridines
Safety And Hazards
将来の方向性
The future directions of 3-Hydroxy-2-methyl-6-nitropyridine research could involve its use in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization . Additionally, it could be used in the growth of single crystals for third-order nonlinear optical materials .
特性
IUPAC Name |
2-methyl-6-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-5(9)2-3-6(7-4)8(10)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKGQXOAJMAJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309734 | |
| Record name | 2-Methyl-6-nitro-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methyl-6-nitropyridine | |
CAS RN |
15128-84-4 | |
| Record name | 2-Methyl-6-nitro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-nitro-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


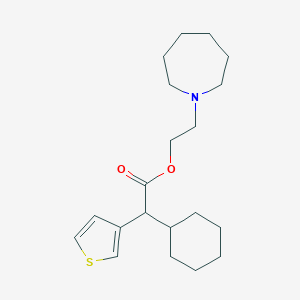
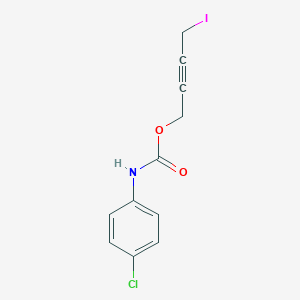
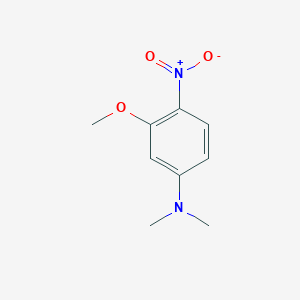
![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
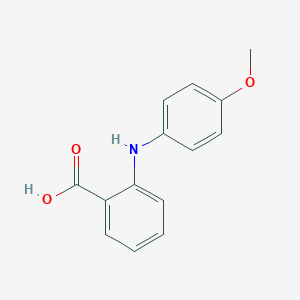
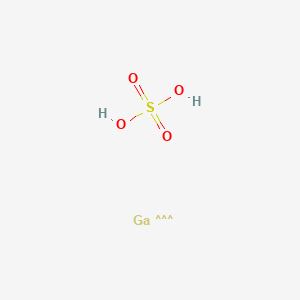
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)


